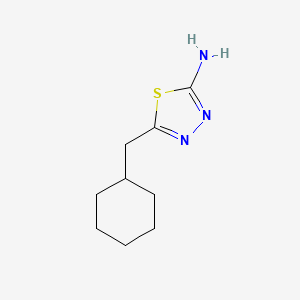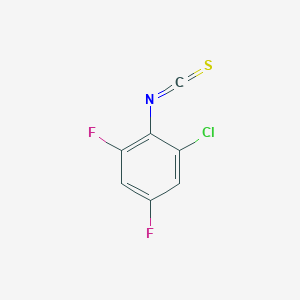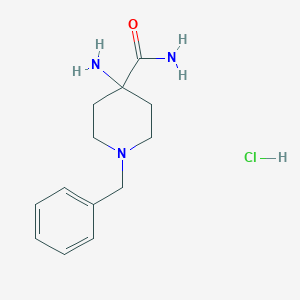![molecular formula C18H15N5O B2570878 (5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)(quinoxalin-2-il)metanona CAS No. 2062348-69-8](/img/structure/B2570878.png)
(5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)(quinoxalin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a fascinating compound due to its diverse chemical structure, making it a subject of significant interest in scientific research
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, aiding the development of new materials and catalysts.
Biology and Medicine: Biologically, this compound has shown potential in medicinal chemistry. Its structural motifs are studied for interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research includes exploring its binding affinities, pharmacodynamics, and pharmacokinetics.
Industry: Industrially, the compound’s derivatives might find applications in creating advanced materials, including polymers and resins. Its reactive sites enable modification, leading to tailored materials with desirable mechanical and chemical properties.
Mecanismo De Acción
In terms of synthesis, there have been reports of iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This involves the oxidation of alcohols and the reduction of nitroarenes, with the corresponding carbonyl and 1,2-diaminobenzene intermediates generated in situ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multi-step chemical reactions, starting with the preparation of the quinoxaline core. The compound typically undergoes nucleophilic substitution reactions, followed by cyclization and various protection-deprotection steps to introduce the epiminocyclohepta[d]pyrimidin ring structure. Critical reaction conditions include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthesis routes to enhance yield and cost-efficiency. Batch processes or continuous flow methods may be utilized, depending on the scalability requirements. Key considerations include the availability of starting materials, reaction scalability, and waste management to ensure environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions: Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions such as:
Oxidation: Transforming the compound into its oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Achieving reduced forms with reducing agents such as lithium aluminum hydride.
Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions: Reagents commonly used include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions are optimized for each step to ensure high selectivity and minimal by-products.
Major Products: Major products formed from these reactions depend on the specific pathways employed. For instance, oxidation might yield quinoxalin-2-ylmethanone derivatives, while reduction could lead to more saturated analogs. Substitution reactions can introduce various functional groups, tailoring the compound's properties for specific applications.
Comparación Con Compuestos Similares
Similar Compounds:
Quinoxalin-2-ylmethanone derivatives
(5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin analogs
Methanone-based heterocyclic compounds
Uniqueness: What sets quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its dual functional group presence, providing unique reactivity and binding properties. These characteristics make it an invaluable tool in research and potential drug development, allowing for tailored interactions with various molecular targets.
This detailed exploration of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone highlights its synthesis, chemical behavior, and wide array of applications, underscoring its importance in scientific advancements.
Propiedades
IUPAC Name |
quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRHNBSTJGWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)
![N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2570816.png)

